molecular formula C14H14N2OS B12397072 NaV1.2/1.6 channel blocker-1

NaV1.2/1.6 channel blocker-1

Cat. No.: B12397072
M. Wt: 258.34 g/mol
InChI Key: OEWGFBGGWFYYNM-UHFFFAOYSA-N
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Description

NaV1.2/1.6 channel blocker-1 is a potent inhibitor of sodium channels, specifically targeting the NaV1.2 and NaV1.6 subtypes. This compound has shown significant potential in the research of generalized epilepsy and movement disorders due to its ability to inhibit sodium currents in neurons .

Preparation Methods

The synthesis of NaV1.2/1.6 channel blocker-1 involves several steps. One common method includes the preparation of the compound in a solution of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80, followed by dilution with deionized water . The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature.

Chemical Reactions Analysis

NaV1.2/1.6 channel blocker-1 undergoes various chemical reactions, including:

Scientific Research Applications

NaV1.2/1.6 channel blocker-1 is primarily used in scientific research for its potential therapeutic applications:

Mechanism of Action

NaV1.2/1.6 channel blocker-1 exerts its effects by binding to and stabilizing the inactivated state of sodium channels, specifically NaV1.2 and NaV1.6. This binding reduces the activity of excitatory neurons, thereby decreasing neuronal excitability. The compound has a high selectivity for these subtypes, sparing other sodium channels like NaV1.1, which are predominantly expressed in inhibitory neurons .

Comparison with Similar Compounds

NaV1.2/1.6 channel blocker-1 is unique due to its high selectivity for NaV1.2 and NaV1.6 channels. Similar compounds include:

This compound stands out due to its specific inhibition of NaV1.2 and NaV1.6, making it a valuable tool in neurological research and potential therapeutic applications.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

2-methyl-3-propylimidazo[1,2-c][1,3]benzoxazine-5-thione

InChI

InChI=1S/C14H14N2OS/c1-3-6-11-9(2)15-13-10-7-4-5-8-12(10)17-14(18)16(11)13/h4-5,7-8H,3,6H2,1-2H3

InChI Key

OEWGFBGGWFYYNM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2N1C(=S)OC3=CC=CC=C32)C

Origin of Product

United States

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